molecular formula C11H13NO B6260928 3-(4-methylphenyl)pyrrolidin-2-one CAS No. 1267103-44-5

3-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B6260928
CAS No.: 1267103-44-5
M. Wt: 175.2
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Description

3-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It features a pyrrolidin-2-one scaffold, a structure of significant interest in medicinal and organic chemistry due to its presence in pharmacologically active compounds and its utility as a building block or chiral auxiliary in asymmetric synthesis . The compound is supplied for research purposes and is not intended for diagnostic or therapeutic uses. The pyrrolidine ring is a privileged structure in drug discovery. Research into similar pyrrolidine-containing compounds has shown their potential as key intermediates in synthesizing more complex molecules . Furthermore, structural analogs, such as pyrovalerone, have been studied for their activity as inhibitors of dopamine and norepinephrine transporters, highlighting the research relevance of this chemical class in neuroscience . This makes this compound a valuable compound for researchers exploring new chemical entities in various fields, including neuroscience and synthetic chemistry.

Properties

CAS No.

1267103-44-5

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Methylphenyl Pyrrolidin 2 One and Its Analogues

Development of Novel Synthetic Pathways and Strategies

The construction of the pyrrolidinone ring with specific substitution patterns, as seen in 3-(4-methylphenyl)pyrrolidin-2-one, often requires innovative synthetic design. Researchers have explored various pathways, moving from classical methods to more advanced, catalyst-driven processes.

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are critical in the synthesis of complex molecules to ensure that reactions occur at the desired functional group and position. In the context of pyrrolidinone synthesis, this is often achieved through carefully designed tandem or one-pot reactions.

A notable strategy involves a tandem [3+2] heteroannulation, which has been effectively used for synthesizing carbazoles and can be conceptually adapted for pyrrolidinone synthesis. nih.govburleylabs.co.ukresearchgate.netnih.gov This approach combines two mechanistically distinct bond-forming processes in a sequential manner, allowing for controlled construction of the heterocyclic ring. nih.govburleylabs.co.ukresearchgate.netnih.gov For instance, a palladium-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation in a one-pot process demonstrates how chemo- and regioselectivity can be managed to build complex cyclic structures. nih.govburleylabs.co.ukresearchgate.netnih.gov

Multicomponent reactions (MCRs) also offer a powerful avenue for the chemo- and regioselective synthesis of highly substituted pyrrolidinones. nih.govbeilstein-journals.org These reactions, by their nature, combine three or more starting materials in a single step to form a complex product, often with high atom economy. For example, the reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate (B90230) can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org The regioselectivity in these reactions is often directed by the inherent reactivity of the starting materials and can be influenced by the reaction conditions.

Asymmetric Synthesis and Enantioselective Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric and enantioselective methods for the synthesis of pyrrolidinones is of paramount importance.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidinones. acs.orgnih.gov Chiral organocatalysts, such as those derived from proline, can effectively control the stereochemical outcome of a reaction. nih.gov For instance, a one-pot enantioselective protocol has been developed for the synthesis of 2-pyrrolidinone (B116388) derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter. acs.org This method utilizes an organocatalytic conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates, followed by a reduction/lactamization process, achieving high yields and excellent stereoselectivities (up to 96% ee). acs.org The use of bifunctional organocatalysts, such as those with a squaramide scaffold, has been shown to provide superior results in terms of both yield and enantioselectivity. acs.org

Another significant advancement is the cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary alkyl halides to produce sterically congested chiral amides, which can be precursors to chiral pyrrolidinones. acs.org This enantioconvergent method circumvents the need for organometallic reagents and provides excellent enantioselectivity and a broad substrate scope under mild conditions. acs.org For example, the reaction of racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with 4-methylphenyl isocyanate using a cobalt catalyst and a chiral ligand afforded the corresponding amide with high enantioselectivity. acs.org

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions represent a robust strategy for constructing highly substituted pyrrolidinones with multiple stereocenters. rsc.org The use of cinchona-derived squaramide catalysts in the reaction of CF3-containing isatin-derived azomethine ylides with methyleneindolinones has led to the efficient and highly stereoselective synthesis of trifluoromethylated 3,3'-pyrrolidinyl-dispirooxindoles. rsc.org

Catalytic Transformations in Pyrrolidinone Synthesis

Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. Various catalytic systems have been employed for the synthesis of pyrrolidinones.

N-Heterocyclic carbenes (NHCs) have been utilized as catalysts in the enantioselective [3+2] cyclocondensation of α,β-unsaturated carboxylic acids with α-amino ketones to afford pyrrolidinones with high enantioselectivity. thieme-connect.com The proposed mechanism involves the in-situ formation of an α,β-unsaturated acyl azolium intermediate, which then undergoes a Michael addition and subsequent intramolecular lactamization. thieme-connect.com

Transition metal catalysis is also prevalent. Rhodium-based catalysts have been developed for the conversion of succinate, a renewable resource, into pyrrolidones. osti.gov Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by a [3+2] dipolar cycloaddition, provides a general route to functionalized pyrrolidines. acs.org This method is notable for its mild reaction conditions and the ability to generate both stabilized and unstabilized azomethine ylides. acs.org

Palladium-catalyzed reactions, such as the cyclocarbonylation of propargyl amines, offer another route to substituted 2-oxo-dihydropyrroles. organic-chemistry.org Additionally, cobalt catalysis has been used in the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org

Optimization of Reaction Conditions and Process Parameters

The efficiency and outcome of a chemical synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and selectivity.

Solvent Effects and Temperature Dependence in Synthesis

The choice of solvent can significantly influence the rate, yield, and even the stereochemical outcome of a reaction. In the synthesis of pyrrolidinone derivatives, a variety of solvents have been investigated.

For the multicomponent synthesis of substituted 3-pyrrolin-2-ones, ethanol (B145695) has been identified as an effective solvent, particularly when used in conjunction with ultrasound irradiation. researchgate.netrsc.org Studies have shown that while solvents like water, methanol, dichloromethane, and acetonitrile (B52724) can afford the desired products, ethanol often provides higher yields in shorter reaction times. researchgate.netrsc.org In some cases, solvent-free conditions, or "neat" reactions, have been found to be even more efficient, leading to shorter reaction times and higher yields for the synthesis of 2-pyrrolidinone derivatives. researchgate.net

Temperature is another critical parameter. While many modern synthetic methods aim for room temperature reactions to improve energy efficiency and minimize side reactions, some transformations require elevated temperatures to proceed at a reasonable rate. For instance, the synthesis of N-vinyl pyrrolidone (NVP) from acetylene (B1199291) and 2-pyrrolidone is a process where temperature plays a key role. rsc.orgrsc.org

The effect of water content in the reaction mixture can also be significant. In the synthesis of NVP, the presence of water can impact catalyst activity and selectivity. rsc.orgrsc.org However, by introducing specific solvents and using microreactor technology, a one-step synthesis of NVP using KOH as a catalyst without the need for water removal has been achieved. rsc.org

Yield Enhancement and Reaction Efficiency Studies

In the synthesis of 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one, it was found that increasing the equivalents of sodium diethyl oxalacetate dramatically increased the yield of the product. nih.gov Similarly, in the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones, optimizing the ratio of reactants was crucial for achieving a higher yield. nih.gov

The use of ultrasound irradiation has been shown to significantly enhance reaction rates and yields in the synthesis of substituted 3-pyrrolin-2-ones compared to conventional heating methods. rsc.org This technique provides a form of energy that can promote reactions more efficiently, often leading to cleaner reaction profiles and shorter reaction times. rsc.org

Furthermore, the development of one-pot and multicomponent reactions inherently improves efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. acs.orgnih.govbeilstein-journals.org

Table 1: Selected Catalytic Systems for Pyrrolidinone Synthesis

Catalyst System Reactants Product Type Key Features
N-Heterocyclic Carbene (NHC) thieme-connect.com α,β-Unsaturated carboxylic acids, α-amino ketones Pyrrolidinones High enantioselectivity
Cobalt Iodide / (S)-MeOBIPHEP acs.org Racemic tertiary alkyl halides, Isocyanates Chiral amides (pyrrolidinone precursors) Excellent enantioconvergence
Cinchona-derived Squaramide rsc.org Isatin-derived azomethine ylides, Methyleneindolinones Spirooxindole-pyrrolidines High stereoselectivity, four contiguous stereocenters
Iridium (Vaska's complex) acs.org Amides/Lactams, Alkenes Functionalized pyrrolidines Mild conditions, broad substrate scope

Table 2: Influence of Solvent on Pyrrolidinone Synthesis

Reaction Solvent Yield Reaction Time Reference
Synthesis of substituted 3-pyrrolin-2-one Ethanol (ultrasound) 89% 15 min researchgate.net
Synthesis of substituted 3-pyrrolin-2-one Water (ultrasound) Moderate Longer researchgate.net
Synthesis of 2-pyrrolidinone derivatives Solvent-free (grinding) High (68-94%) Shorter researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of γ-lactams, including this compound, is an area of increasing focus aimed at reducing the environmental impact of chemical manufacturing. Key strategies involve the use of environmentally benign solvents, catalyst-free reactions, and multicomponent reactions that enhance atom economy.

An efficient and environmentally friendly approach for synthesizing polycyclic pyrrolidine-fused spirooxindole compounds has been developed utilizing a one-pot, three-component domino reaction. rsc.org This method proceeds under catalyst-free conditions at room temperature in an ethanol-water mixture, highlighting the use of green solvents and mild reaction conditions. rsc.org The key advantages of this methodology include its eco-friendliness, high yields, and the ability to obtain the target compounds without the need for toxic solvents or purification by column chromatography. rsc.org

Another green synthetic approach involves multicomponent reactions for the synthesis of substituted 3-pyrroline-2-ones using ethanol as an eco-friendly solvent and citric acid as a green additive. vjol.info.vn This method is noted for its simple experimental procedure and use of low-cost, common raw materials. vjol.info.vn

Furthermore, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives has been achieved through eco-friendly multicomponent reactions of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate or sodium diethyl oxalacetate. beilstein-journals.org These reactions exemplify green chemistry by combining multiple starting materials in a single step to form a complex product, thereby minimizing waste.

Recent advancements have also focused on the use of catalysis to promote greener synthetic routes. For instance, a cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been reported for the synthesis of sterically bulky chiral amides, which are structurally related to this compound. acs.org This method avoids the use of pre-formed organometallic reagents and proceeds under mild conditions with high enantioselectivity. acs.org

The table below summarizes various green chemistry approaches applicable to the synthesis of pyrrolidinone derivatives.

MethodologyKey Green Chemistry PrinciplesReactants/CatalystsSolventReference
Three-component domino reactionCatalyst-free, mild conditions, green solvent(E)-3-(2-nitrovinyl)-indoles, isatins, chiral polycyclic α-amino acidsEtOH–H₂O rsc.org
Multicomponent reactionUse of green additive, eco-friendly solventAromatic aldehydes, amines, diethyl acetylenedicarboxylate, citric acidEthanol vjol.info.vn
Cobalt-catalyzed asymmetric reductive couplingAvoids organometallic reagents, mild conditionsRacemic tertiary alkyl halides, isocyanates, CoI₂, (S)-MeOBIPHEP1,4-dioxane acs.org

Scalable Synthesis Investigations for Research Applications

The development of scalable synthetic routes for this compound and its analogues is crucial for enabling extensive research and potential future applications. Research in this area focuses on creating practical, efficient, and cost-effective processes that can be implemented on a larger scale.

A notable example is the development of a four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a key building block for the antidiabetic drug glimepiride. researchgate.net This process is characterized by a reduced number of reaction steps and is designed for industrial-scale synthesis. researchgate.net While not the exact target compound, the principles and strategies employed are highly relevant to the scalable synthesis of substituted pyrrolidinones.

Furthermore, a rhodium-catalyzed C(sp²)–H addition to aliphatic nitriles has been shown to be a viable method for accessing diverse γ-lactams. acs.org The potential for synthetic utility of this methodology is highlighted by successful scale-up reactions and late-stage derivatizations. acs.org

A recently reported cobalt-catalyzed enantioconvergent amidative addition of isocyanates with racemic tertiary alkyl halides demonstrated its practicality by conducting a 1 mmol-scale reaction to produce a chiral amide with a sterically bulky quaternary stereogenic center, achieving a good yield and high enantioselectivity. acs.org This highlights the potential for scaling up this method for producing complex chiral pyrrolidinone structures. acs.org

The table below details research findings related to the scalable synthesis of pyrrolidinone derivatives.

Target Compound/AnalogueSynthetic ApproachScaleKey FeaturesReference
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-oneFour-step synthesisIndustrial scaleReduced reaction steps, practical for large scale researchgate.net
4,4-disubstituted-3-oxopyrrolidonesThree-step procedure from commercial reagents>30 gramsCost-effective, good overall yields chemrxiv.org
Diverse γ-lactamsRh-catalyzed C(sp²)–H addition to nitrilesScale-up demonstratedBroad substrate scope, good functional group tolerance acs.org
Chiral amide with quaternary stereocenterCobalt-catalyzed enantioconvergent amidative addition1 mmolHigh yield and enantioselectivity acs.org

Chemical Transformations and Derivatization of the 3 4 Methylphenyl Pyrrolidin 2 One Core Structure

Functionalization Reactions of the Pyrrolidinone Ring

The pyrrolidinone ring, a five-membered lactam, is a versatile platform for a variety of chemical transformations. These modifications can occur at the nitrogen atom, the carbon atom alpha to the carbonyl group (C3-position), or involve the carbonyl group itself, leading to a wide array of derivatives with diverse biological activities.

Electrophilic and Nucleophilic Substitutions

The nitrogen atom of the pyrrolidinone ring can readily undergo nucleophilic attack on various electrophiles, leading to N-substituted derivatives. A common strategy involves the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl or acyl halide. This allows for the introduction of a wide range of substituents at the N1-position, which can significantly influence the compound's properties. For instance, N-alkylation with different alkyl halides can be achieved in the presence of a base like K2CO3 in a solvent such as dimethylformamide (DMF). acs.org

The C3-position, being alpha to the carbonyl group, is amenable to functionalization through the formation of an enolate intermediate. Base-mediated deprotonation at this position generates a nucleophilic carbon that can react with various electrophiles. This approach is crucial for introducing substituents that can modulate the biological activity of the parent compound.

Oxidative and Reductive Modifications

The pyrrolidinone ring can undergo both oxidative and reductive transformations to yield a variety of derivatives. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to a pyrrolidine (B122466). A common reagent for this transformation is lithium aluminum hydride (LiAlH4). For example, the reduction of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, a related structure, with LiAlH4 yields the corresponding pyrrolidine derivative. nih.gov

Reductive amination represents another powerful tool for modifying the pyrrolidinone core. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While direct reductive amination on the pyrrolidinone carbonyl is less common, derivatives of 3-(4-methylphenyl)pyrrolidin-2-one can be synthesized through reductive amination of precursor diketones. acs.org

Oxidative processes can introduce new functionalities to the pyrrolidinone ring. For instance, oxidation at the C3-position can lead to the formation of 3-hydroxypyrrolidin-2-ones or pyrrolidin-2,3-diones, which are valuable intermediates for further derivatization.

Modifications of the 4-Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) group offers another site for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties. The aromatic ring can undergo electrophilic aromatic substitution reactions, while the methyl group can be functionalized through various oxidative or radical-mediated processes.

A key reaction for modifying the aromatic ring is bromination. While direct bromination of this compound might lead to a mixture of products, specific reaction conditions can favor substitution on the aromatic ring. For example, bromination of related aryl-substituted pyrrolidines has been shown to occur on the aromatic ring. lookchem.com Commercially available building blocks such as 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one (B13172365) and 4-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B13172178) highlight the feasibility of introducing bromine onto the tolyl ring, which can then serve as a handle for further cross-coupling reactions. nih.govnih.gov

The methyl group of the tolyl moiety can also be a target for functionalization. Asymmetric photocatalytic C-H functionalization of toluene (B28343) and its derivatives has been demonstrated, suggesting that the methyl group of the target compound could potentially be modified through similar strategies. ontosight.ai

Synthesis of Structurally Related Analogues and Hybrid Molecules

The core structure of this compound serves as a template for the synthesis of a wide array of structurally related analogues and hybrid molecules. These efforts are often driven by the desire to explore new chemical space and identify compounds with improved or novel biological activities.

One important class of analogues are the pyrovalerone derivatives, which are monoamine uptake inhibitors. The synthesis of these compounds often starts with a Friedel-Crafts acylation of toluene, followed by a series of transformations to build the substituted pyrrolidine ring. nih.gov This highlights how the 4-methylphenyl moiety can be incorporated into more complex structures.

Another approach involves the synthesis of hybrid molecules that combine the pyrrolidin-2,5-dione scaffold with other pharmacologically active moieties. For example, hybrid compounds incorporating a thiophene (B33073) ring have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. nih.gov Similarly, pyrrolidine-2,5-dione derivatives have been hybridized with benzothiazole (B30560) to create novel antimicrobial agents. researchgate.net These examples demonstrate a modular approach where the core pyrrolidinone structure is linked to other heterocycles to generate compounds with potentially synergistic or multi-target activities.

The synthesis of pyrrolidine-fused chlorin (B1196114) derivatives for applications in photodynamic therapy also showcases the versatility of the pyrrolidinone scaffold in creating complex hybrid molecules. mdpi.com

Cycloaddition and Ring-Forming Reactions Involving the Pyrrolidinone Scaffold

Cycloaddition reactions are powerful tools for the construction of five-membered rings like pyrrolidine. The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is particularly useful for synthesizing substituted pyrrolidines. acs.orgwikipedia.org In these reactions, an azomethine ylide can react with an alkene to form the pyrrolidine ring in a stereocontrolled manner. While direct cycloaddition onto the this compound core is not commonly reported, the principles of these reactions are fundamental to the synthesis of the pyrrolidine ring itself.

Ring-forming reactions can also be employed to construct the pyrrolidinone ring system. For instance, palladium(II)-catalyzed cyclization and ring-closing metathesis are modern synthetic methods used to prepare substituted 1,5-dihydro-2H-pyrrol-2-ones. researchgate.net Furthermore, ring contraction of piperidine (B6355638) derivatives can lead to the formation of pyrrolidin-2-ones. rsc.org These methods provide alternative synthetic routes to the core scaffold and its derivatives.

The pyrrolidinone scaffold itself can participate in further ring-forming reactions. For example, pyrrolidine-fused heterocyclic systems can be constructed through intramolecular reactions, leading to more complex polycyclic structures.

Mechanistic Investigations of Reactions Involving 3 4 Methylphenyl Pyrrolidin 2 One

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-(4-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic strategies, with the underlying mechanisms often involving elegant orchestrations of bond formations. Two prominent pathways, transition metal-catalyzed C-H arylation and Michael addition followed by cyclization, have been mechanistically scrutinized.

Transition Metal-Catalyzed C-H Arylation:

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto the pyrrolidinone core. Mechanistic studies, including those on analogous systems, suggest a concerted metalation-deprotonation (CMD) pathway. In a typical catalytic cycle, a high-valent palladium species, often Pd(II), coordinates to the pyrrolidinone substrate. The presence of a directing group can facilitate the subsequent C-H activation at the 3-position.

A plausible mechanism for the synthesis of 3-arylpyrrolidin-2-ones involves a photoinduced, palladium-catalyzed enantioselective cascade carboamidation. This process is proposed to initiate with the photoexcitation of a Pd(0) complex, which then undergoes single-electron transfer (SET) with an α-bromoacetamide to generate a hybrid α-carbonyl palladium radical species. This radical intermediate then adds to a suitable diene, leading to a π-allylpalladium complex. A final intramolecular nucleophilic substitution by the amide, often facilitated by a base, yields the chiral γ-lactam and regenerates the palladium catalyst. acs.org

Michael Addition and Subsequent Cyclization:

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, provides a classic route to 1,5-dicarbonyl compounds, which can then undergo cyclization to form the pyrrolidinone ring. For the synthesis of this compound, this would typically involve the reaction of a suitable nitrogen-containing nucleophile with a cinnamate (B1238496) derivative bearing a 4-methylphenyl group.

Mechanistic investigations of Michael additions highlight the importance of the nucleophile and the Michael acceptor. The reaction is initiated by the formation of an enolate or a similar nucleophilic species, which then attacks the β-carbon of the α,β-unsaturated system. The resulting enolate is then protonated to yield the Michael adduct. The subsequent intramolecular cyclization to the lactam is often promoted by heat or the presence of a catalyst and proceeds through the attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a leaving group. The rate and efficiency of these reactions are influenced by steric and electronic factors of both the nucleophile and the acceptor. nih.gov

Understanding Catalytic Cycles and Intermediates

The efficiency and selectivity of catalytic reactions for the synthesis of this compound are dictated by the intricate details of the catalytic cycles and the nature of the intermediates involved.

Palladium-Catalyzed Cycles:

In palladium-catalyzed C-H arylation reactions, the catalytic cycle typically involves the sequential steps of oxidative addition, C-H activation/metalation, and reductive elimination. The active catalyst is often a Pd(0) species which undergoes oxidative addition with an aryl halide. The resulting Pd(II)-aryl complex then undergoes C-H activation with the pyrrolidinone substrate to form a palladacycle intermediate. Finally, reductive elimination from this intermediate furnishes the 3-arylated pyrrolidinone and regenerates the Pd(0) catalyst. The nature of the ligands on the palladium center plays a crucial role in stabilizing the intermediates and influencing the rate and selectivity of each step. Mechanistic studies have identified key palladium complexes, including those with S,O-ligands, which can act as the resting state of the catalyst. nih.govrsc.org

Nickel-Catalyzed Cycles:

Nickel catalysis offers a more earth-abundant alternative to palladium for similar transformations. A nickel-catalyzed cyclization/carbonylation reaction of N-allylbromoacetamides with arylboronic acids provides a pathway to 2-pyrrolidinone (B116388) derivatives. The proposed mechanism involves a sequential single-electron-transfer (SET) pathway. A Ni(0) catalyst is believed to react with the bromoacetamide to generate a radical intermediate, which then undergoes a 5-exo-trig cyclization onto the allyl group. This is followed by carbonyl insertion and subsequent reaction with the arylboronic acid to afford the final product and regenerate the active nickel catalyst. researchgate.net In some nickel-catalyzed cross-coupling reactions, Ni(I) aryl species have been identified as key intermediates that can decompose to generate the active Ni(0) catalyst. nih.gov

Kinetics and Thermodynamics of Pyrrolidinone-Related Reactions

The feasibility and outcome of reactions leading to this compound are governed by their kinetic and thermodynamic parameters.

Kinetic Studies:

Kinetic assessments of Michael addition reactions have provided valuable insights into the reactivity of α,β-unsaturated carbonyl compounds. The rate constants for the reaction of various Michael acceptors with nucleophiles like thiols have been determined, revealing a strong dependence on the structure of the acceptor. For instance, acrolein is significantly more reactive than other α,β-unsaturated carbonyls. While direct kinetic data for the synthesis of this compound is scarce in the literature, these studies on analogous systems indicate that the electronic and steric properties of the Michael acceptor derived from 4-methylcinnamic acid would play a critical role in the reaction rate. nih.gov

Thermodynamic and Computational Studies:

Computational and Theoretical Chemistry Studies of 3 4 Methylphenyl Pyrrolidin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. rsc.orgacs.org For 3-(4-methylphenyl)pyrrolidin-2-one, these calculations would reveal key electronic properties that govern its stability and reactivity.

The primary outputs of such analyses include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital from which an electron is most easily removed, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts an electron, highlights areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (tolyl) group, while the LUMO would likely be centered on the carbonyl group of the pyrrolidin-2-one ring, a common feature in γ-lactams. researchgate.net The calculation of molecular electrostatic potential (MEP) maps would further visualize these electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, providing a more intuitive picture of its electronic distribution and potential sites for intermolecular interactions.

Table 1: Representative Calculated Electronic Properties for a 3-Arylpyrrolidin-2-one Structure

PropertyRepresentative ValueMethod/Basis SetSignificance
HOMO Energy-6.5 eVDFT/B3LYP/6-31GIndicates ionization potential and sites for electrophilic attack.
LUMO Energy-0.8 eVDFT/B3LYP/6-31GIndicates electron affinity and sites for nucleophilic attack.
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31GCorrelates with chemical reactivity and kinetic stability.
Dipole Moment3.5 DDFT/B3LYP/6-31GMeasures overall polarity, influencing solubility and intermolecular forces.

Note: These values are illustrative and based on typical findings for structurally similar compounds. Actual values for this compound would require specific calculation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. The pyrrolidine (B122466) ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The substitution at the C3 position with a bulky 4-methylphenyl group significantly influences the preferred pucker of the ring to minimize steric strain. nih.gov

Conformational analysis systematically explores the potential energy surface of the molecule to identify stable, low-energy conformers. This is often achieved through computational methods that rotate the single bonds, particularly the C3-aryl bond, and calculate the energy of each resulting geometry. researchgate.net For this compound, this would determine the most stable orientation of the tolyl group relative to the lactam ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's average behavior in a real-world sample. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. youtube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent environment. numberanalytics.com An MD simulation of this compound would illustrate the flexibility of the pyrrolidine ring and the rotational freedom of the phenyl group, providing insights into how the molecule explores its conformational space.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting how and where a molecule is likely to react. rsc.org For this compound, these predictions can guide its potential synthetic applications and understanding of its stability.

Reactivity indices derived from DFT calculations, such as Fukui functions and dual descriptors, can pinpoint the most reactive atomic sites for electrophilic, nucleophilic, and radical attacks. These analyses would likely confirm the carbonyl carbon as a primary electrophilic site and the nitrogen atom (after deprotonation) or the aromatic ring as potential nucleophilic centers.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict specific types of reactivity or biological activity. nih.gov By calculating a range of molecular descriptors (e.g., electronic, topological, geometrical) for a series of related pyrrolidine derivatives and correlating them with experimentally determined activities, a predictive model can be built. nih.gov Such a model could be used to estimate the potential of this compound in a specific context, such as enzyme inhibition, before it is synthesized. nih.govarxiv.org

The study of reaction mechanisms is another key application. Computational chemistry can map out the entire pathway of a potential reaction, including the structures of transition states and intermediates. nih.gov For example, the hydrolysis of the lactam ring or reactions at the α-carbon could be modeled to determine the activation energies, thereby predicting the feasibility and kinetics of such transformations. acs.orgacs.org

Intermolecular Interactions and Binding Affinity Predictions in Research Contexts

In many research contexts, particularly drug discovery, understanding how a small molecule interacts with a biological target like a protein is paramount. nih.gov Computational methods are essential for predicting these interactions for this compound.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a target's active site. tandfonline.comnih.gov A model of this compound would be placed into the binding pocket of a target protein, and a scoring function would evaluate thousands of possible poses to identify the most favorable one. nih.govresearchgate.net These studies would highlight key intermolecular interactions, such as hydrogen bonds (likely involving the lactam's N-H and C=O groups), π-π stacking (involving the tolyl ring), and hydrophobic interactions.

Following docking, more rigorous methods like free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) can provide a quantitative prediction of the binding affinity (e.g., ΔG or Kᵢ). arxiv.orgcolumbia.edunih.gov These methods, while computationally intensive, offer a more accurate estimate of how strongly the molecule will bind to its target. Machine learning is also an emerging tool in this area, capable of predicting binding affinity with increasing accuracy. arxiv.orgnih.gov

Spectroscopic Property Predictions for Research Elucidation

Computational chemistry provides powerful tools for predicting spectroscopic data, which is indispensable for confirming the structure of a newly synthesized compound. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Quantum chemical methods can calculate the magnetic shielding constants for each nucleus (¹H and ¹³C), which are then converted into chemical shifts (δ). mdpi.com These predicted spectra can be compared with experimental data to confirm assignments or even distinguish between different isomers or conformers. researchgate.netfrontiersin.org Recent advances using machine learning have significantly improved the accuracy and speed of NMR predictions. nih.govresearchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net This simulated spectrum is invaluable for assigning the peaks in an experimental spectrum to specific functional groups and bond vibrations. acs.orgresearchgate.net For this compound, key predicted peaks would include the N-H stretch, the characteristic C=O stretch of the γ-lactam, and various C-H and C=C stretches from the aromatic ring. numberanalytics.com

Table 2: Representative Predicted Spectroscopic Data for this compound

Spectroscopy TypeFeaturePredicted Value/Range (Illustrative)Significance
¹³C NMRCarbonyl Carbon (C=O)175-180 ppmConfirms the presence of the lactam carbonyl group.
¹H NMRAmide Proton (N-H)7.5-8.5 ppmCharacteristic chemical shift for a lactam N-H proton.
IRC=O Stretch1680-1700 cm⁻¹Strong, characteristic absorption for a five-membered lactam ring. researchgate.net
IRN-H Stretch3200-3300 cm⁻¹Indicates the presence of the N-H bond.

Note: These values are representative and based on data for analogous γ-lactam and pyrrolidinone structures. Precise values require specific quantum chemical calculations.

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(4-methylphenyl)pyrrolidin-2-one. ¹H and ¹³C NMR spectra would provide the primary evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons of the 4-methylphenyl group would typically appear as two doublets in the downfield region (approximately 7.0-7.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl group protons on the phenyl ring would present as a singlet further upfield. The protons on the pyrrolidinone ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C3 position, being adjacent to the aromatic ring, would likely resonate as a multiplet. The protons at the C4 and C5 positions would also show as multiplets, with their chemical shifts and coupling constants providing crucial information about their relative stereochemistry. The N-H proton of the lactam would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a distinct signal for each unique carbon atom. The carbonyl carbon (C=O) of the lactam ring is expected to be the most downfield signal (typically >170 ppm). The aromatic carbons would have signals in the 120-140 ppm range, with the quaternary carbons showing different intensities compared to the protonated carbons. The aliphatic carbons of the pyrrolidinone ring and the methyl group would resonate in the upfield region of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Novel Systems

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₃NO).

The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for pyrrolidinone-containing compounds include the cleavage of the lactam ring and the loss of substituents. For this compound, characteristic fragments would likely arise from the loss of the carbonyl group (as CO), the cleavage of the bond between the C3 carbon and the phenyl group, and fragmentation of the pyrrolidinone ring itself. Analysis of these fragments helps to piece together the molecular structure and corroborate the findings from NMR spectroscopy.

Infrared and Raman Spectroscopy for Functional Group and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring, typically found in the region of 1670-1700 cm⁻¹. Another key feature would be the N-H stretching vibration, which would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene ring. The symmetric stretching of the C=C bonds in the phenyl group would be a prominent feature. The carbonyl stretch is also Raman active. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Chiral Chromatography and Spectropolarimetry for Stereoisomeric Analysis

The C3 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). The separation and analysis of these stereoisomers are critical, as they can exhibit different biological activities and pharmacological properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating the enantiomers of this compound. By selecting an appropriate chiral column and mobile phase, the two enantiomers will interact differently with the stationary phase, leading to different retention times and their separation. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a given sample.

Spectropolarimetry: Once the enantiomers are separated, their stereochemical identity can be investigated using spectropolarimetry. This technique measures the rotation of plane-polarized light by a chiral molecule. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property for each enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). This data is essential for characterizing the absolute configuration of the enantiomers, often in conjunction with other techniques or by comparison to known standards.

Exploration of Research Applications of 3 4 Methylphenyl Pyrrolidin 2 One

Role as a Chemical Building Block in Complex Molecular Synthesis

The pyrrolidinone core is a fundamental structural unit utilized in the synthesis of more complex molecules. rsc.org Organic chemists employ functionalized pyrrolidinones as valuable intermediates due to their inherent reactivity and the stereochemical control they can offer. acs.org The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, for example, has been established through eco-friendly multicomponent reactions, highlighting the utility of these structures as starting points for further chemical modification.

Modern synthetic methods continue to expand the toolkit for creating and functionalizing the pyrrolidinone scaffold. For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization offers a transition-metal-free pathway to construct highly functionalized 2-pyrrolidinones. rsc.org Other innovative strategies include the iridium-catalyzed reductive generation of azomethine ylides from lactam precursors, which then undergo cycloaddition reactions to form structurally complex and diverse pyrrolidines. rsc.org These methods demonstrate that the 3-aryl-pyrrolidin-2-one framework is not just a synthetic target but a crucial stepping stone, enabling access to a wide range of valuable pharmacophores and complex polycyclic amine products. acs.orgrsc.org

Application in Medicinal Chemistry Research as a Scaffold for Ligand Design

The five-membered pyrrolidine (B122466) ring is a cornerstone in drug discovery, prized by medicinal chemists for developing novel therapeutic agents. eschemy.com Its non-planar, sp3-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, which is critical for selective interaction with biological targets. eschemy.com The pyrrolidinone motif, a key derivative, is present in numerous bioactive compounds and is considered a privileged scaffold in pharmaceutical sciences. eschemy.comresearchgate.net This structural framework can enhance aqueous solubility and other physicochemical properties of a drug candidate, while the nitrogen and carbonyl groups can participate in crucial hydrogen bonding with target proteins. acs.org

Investigation of Molecular Targets and Ligand-Receptor Interactions (e.g., monoamine transporters, enzymes)

A significant area of research for compounds based on the 3-aryl-pyrrolidin-2-one scaffold is the modulation of monoamine transporters. These transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are integral to regulating neurotransmitter levels in the synapse and are major targets for treating a variety of neurological and psychiatric disorders. acs.orgmdpi.comnih.gov

Research on pyrovalerone, a close structural analog of 3-(4-methylphenyl)pyrrolidin-2-one, and its derivatives has shown that these compounds can be potent and selective inhibitors of DAT and NET, with generally weaker activity at SERT. acs.orgmdpi.comgoogle.com These molecules bind to the central substrate site of the transporters, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. nih.govgoogle.com The interaction is stereoselective; for instance, the (S)-enantiomer of pyrovalerone is significantly more potent at the dopamine transporter than its (R)-enantiomer. acs.orggoogle.com

Beyond monoamine transporters, the pyrrolidinone scaffold has been investigated for its potential to inhibit various enzymes. Derivatives have been designed and tested for their inhibitory effects on enzymes such as α-amylase, which is relevant to diabetes, and inducible nitric oxide synthase (iNOS), a target in inflammatory conditions. researchgate.netacs.org Furthermore, pyrrolo[2,3-d]pyrimidine derivatives incorporating a pyrrolidine moiety have been developed as potent and highly selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the pathogenesis of Parkinson's disease. wikipedia.org

Structure-Activity Relationship (SAR) Studies in Pre-Clinical Research

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect its biological activity. Such studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. eschemy.com For the 3-aryl-pyrrolidin-2-one class, extensive SAR studies have been conducted, particularly on pyrovalerone analogs, to map their interactions with monoamine transporters. acs.orgmdpi.comgoogle.com

These studies have revealed several key insights. For example, the nature and position of substituents on the aromatic ring significantly influence the compound's affinity and selectivity for DAT, NET, and SERT. acs.orggoogle.com Research has shown that modifying the phenyl ring can lead to compounds that are highly potent inhibitors of dopamine and norepinephrine reuptake. acs.orgmdpi.com The resolution of racemic mixtures into individual enantiomers has also been critical, demonstrating that the biological activity often resides primarily in one stereoisomer. google.com

The following interactive table summarizes SAR data from research on pyrovalerone analogs, illustrating how different substitutions on the phenyl ring affect binding affinity (Ki, nM) at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Lower Ki values indicate higher binding affinity.

Table 1: Structure-Activity Relationship of Pyrovalerone Analogs at Monoamine Transporters

Compound Phenyl Ring Substitution hDAT Ki (nM) hSERT Ki (nM) hNET Ki (nM)
4a 4-Methyl 53.9 >10,000 114
4d 4-Ethyl 32.5 >10,000 118
4f 4-Chloro 26.6 2,770 95.8
4g 4-Bromo 23.3 2,210 115
4h 4-Fluoro 51.5 6,360 258
4i 3-Methyl 158 >10,000 266
4j 2-Methyl 1,020 >10,000 1,180
4u 3,4-Dichloro 11.5 1,510 37.8
4t Naphthyl (replaces Phenyl) 16.6 212 44.7

Data sourced from studies on pyrovalerone analogs, which share the core 1-aryl-2-pyrrolidin-1-yl-pentan-1-one structure. acs.org

Utilization in Neuroscience Research to Probe Neurotransmitter Systems

Given their potent and often selective activity at monoamine transporters, compounds derived from the 3-aryl-pyrrolidin-2-one scaffold are valuable tools in neuroscience research. acs.orgmdpi.com They allow scientists to probe the roles of specific neurotransmitter systems—primarily the dopaminergic and noradrenergic systems—in various physiological and pathological processes. nih.govgoogle.com

By selectively blocking DAT and/or NET, these compounds can be used in preclinical models to study the behavioral and neurochemical effects of elevated dopamine and norepinephrine levels. This is critical for investigating the underlying mechanisms of conditions such as ADHD, depression, and substance abuse disorders. acs.orgmdpi.com For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create experimental models of Parkinson's disease by damaging dopaminergic neurons; transporter inhibitors can be used in conjunction with such models to study the function and vulnerability of the dopamine system. nih.gov The development of analogs with distinct pharmacological profiles helps researchers dissect the specific contributions of each transporter to complex behaviors and brain functions. nih.gov

Development of Research Probes and Tool Compounds

A "tool compound" or "research probe" is a molecule with high potency and selectivity for a specific biological target, used to investigate the target's function in cells or in vivo without confounding off-target effects. The development of such probes is a critical goal of medicinal chemistry. Pyrrolidinone-based molecules have been successfully refined into highly selective research tools.

For example, through iterative design and synthesis, pyrrolo[2,3-d]pyrimidine-based compounds were developed into chemical probes with high potency and exquisite selectivity for the LRRK2 kinase over other related kinases. wikipedia.org These probes are invaluable for studying the cellular pathways regulated by LRRK2 and for validating it as a drug target for Parkinson's disease. wikipedia.org Similarly, extensive SAR studies on dopamine transporter inhibitors have led to the identification of novel ligands with unique pharmacological profiles, distinct from known substances like cocaine. nih.gov These compounds serve as sophisticated tools to explore the intricacies of transporter function and to develop potential treatments for cocaine abuse. nih.gov

Potential in Materials Science Research

While the primary research focus for this compound and its close analogs has been overwhelmingly in the life sciences, the broader pyrrolidinone chemical class has significant applications in materials science. The most prominent example is Poly(N-vinylpyrrolidone), or PVP, a water-soluble polymer synthesized from the monomer N-vinylpyrrolidone.

PVP is a highly versatile and biocompatible polymer with a wide range of industrial and technical uses. eschemy.com Its properties make it useful as a binder in the manufacturing of ceramics and batteries, an emulsifier for solution polymerization, and a component in coatings and adhesives. eschemy.com In more advanced applications, PVP is used to produce membranes for water purification and dialysis, and its film-forming properties are leveraged in inkjet papers and photoresists. eschemy.com Although direct applications of this compound in materials science are not well-documented, the proven utility of the simpler pyrrolidinone ring in forming high-performance polymers like PVP suggests a potential, yet unexplored, avenue for future research. Functionalized pyrrolidinones could be investigated as specialty monomers to create polymers with tailored thermal, mechanical, or optical properties.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Pyrrolidinone Systems

The synthesis of pyrrolidine (B122466) rings is a well-established field, yet the quest for more efficient, stereoselective, and environmentally benign methods is perpetual. Future research is moving beyond traditional approaches to embrace cutting-edge catalytic systems and novel reaction pathways.

A primary source for creating chiral pyrrolidines involves using naturally occurring, optically pure precursors like proline and 4-hydroxyproline. nih.gov These methods are reliable for producing specific stereoisomers. nih.gov However, emerging strategies focus on constructing the pyrrolidine ring from acyclic precursors or functionalizing the pre-formed ring in innovative ways. One such advanced method is the "borrowing hydrogen" methodology, an atom-efficient process that uses an iridium(III) catalyst to synthesize 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. researchgate.net This technique involves a sequence of catalytic dehydrogenation, imine formation, and subsequent hydrogenation, all in a single pot. researchgate.net

Another significant area of development is the use of transition metal-catalyzed reactions to forge challenging chemical bonds with high stereoselectivity. For instance, an earth-abundant cobalt catalyst has been successfully employed in the enantioconvergent amidative addition of isocyanates to racemic tertiary alkyl halides. acs.org This powerful method allows for the creation of sterically congested α-quaternary stereocenters, a long-standing challenge in asymmetric synthesis, and has been applied to pyrrolidinone-based electrophiles. acs.org Such catalytic systems offer a direct route to complex chiral amides that were previously difficult to access. acs.org

Furthermore, recent advances include the development of highly diastereoselective, two-step continuous flow protocols for generating α-chiral pyrrolidine derivatives, showcasing the move towards more automated and scalable synthetic processes. researchgate.net

Novel Chemical Transformations and Derivatization Strategies

The functionalization of the 3-(4-methylphenyl)pyrrolidin-2-one core is critical for modulating its physicochemical properties and biological activity. Future research will focus on novel transformations that introduce diverse functional groups and create complex molecular architectures, thereby expanding the accessible chemical space.

Derivatization strategies are moving beyond simple substitutions to include complex, stereocontrolled transformations. Research has demonstrated that chiral pyrrolidinone-derived amides can undergo a variety of selective modifications while retaining high enantiopurity. acs.org These transformations include:

Selective Reductions: Utilizing reagents like Red-Al to selectively reduce the lactam carbonyl group, or BH₃·THF to reduce both amide functionalities, yielding chiral amides and amines. acs.org

Thionation: Conversion of the amide to a thioamide using Lawesson's reagent, a transformation that can significantly alter electronic properties and hydrogen bonding capabilities. acs.org

Intramolecular Cyclization: Palladium-catalyzed Buchwald–Hartwig amination has been used to create sterically bulky spiro bis-lactam compounds, a significant increase in molecular complexity from a simple pyrrolidinone precursor. acs.org

Protecting Group Manipulation: The removal of protecting groups, such as the p-methoxyphenyl (PMP) group using ceric ammonium (B1175870) nitrate (B79036) (CAN), to reveal a primary amide for further functionalization. acs.org

These derivatizations are crucial not only for building libraries of compounds for structure-activity relationship (SAR) studies but also for enhancing analytical performance in techniques like HPLC, where introducing chromophores or fluorophores can improve detection sensitivity. nih.gov

TransformationReagent(s)Product TypeReference
Selective Lactam ReductionRed-AlChiral Amine acs.org
ThionationLawesson's reagentChiral Thioamide acs.org
Intramolecular AminationPd-catalystSpiro Bis-lactam acs.org
PMP Group RemovalCeric Ammonium Nitrate (CAN)Chiral Primary Amide acs.org
Hydroboration-OxidationBH₃·THF, then H₂O₂/NaOHPrimary Alcohol acs.org

Advanced Computational Modeling for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired properties, a process known as de novo design. nih.govdeeporigin.com For pyrrolidinone systems, these methods offer a pathway to rapidly design and evaluate new potential therapeutic agents in a time and cost-effective manner before committing to synthetic efforts. springernature.com

Advanced computational techniques are being applied to explore the potential of pyrrolidinone derivatives. These include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govbohrium.com These models correlate the 3D structural features of molecules with their biological activity, providing a roadmap for designing more potent compounds. For example, a 3D-QSAR model for pyrrolidin-2-one derivatives targeting acetylcholinesterase yielded high predictive power (Q² = 0.8779). nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov It helps elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. Docking studies on pyrrolidinone derivatives have identified key interactions with targets like acetylcholinesterase and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding pose predicted by docking. nih.govnih.gov Simulations extending to 100 nanoseconds have been used to confirm the stability of pyrrolidinone-based inhibitors in the binding site of their target proteins. nih.govnih.gov

Based on the insights from these models, new compounds can be designed de novo. nih.gov This approach allows for the exploration of novel chemical space and the creation of entirely new molecular entities optimized for a specific biological target. deeporigin.com

Computational MethodApplication for PyrrolidinonesKey Finding/OutputReference(s)
3D-QSAR (CoMFA/CoMFA)Designing Mcl-1 and AChE inhibitorsGenerated predictive models (Q² up to 0.87) to guide design. nih.govbohrium.comnih.gov
Molecular DockingIdentifying binding modes to AChE and Mcl-1Revealed key amino acid interactions and binding affinities. nih.govnih.gov
Molecular DynamicsAssessing the stability of ligand-protein complexesConfirmed stable binding of designed compounds over 100 ns. nih.govnih.gov
De Novo DesignProposing novel, potent inhibitor structuresDesigned four new compounds with high predicted inhibitory activity against Mcl-1. nih.govbohrium.com

Expansion of Mechanistic Biological Research Targets

While initial research on pyrrolidinone analogs like pyrovalerone focused on their activity as monoamine transporter inhibitors, specifically targeting the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), the versatility of the pyrrolidinone scaffold allows for its application against a much broader range of biological targets. nih.gov Future research is poised to explore these new frontiers, driven by both computational predictions and high-throughput screening efforts.

Emerging biological targets for compounds containing the pyrrolidinone ring include:

Anti-cancer Targets: The anti-apoptotic protein myeloid cell leukemia-1 (Mcl-1) has been identified as a promising target for pyrrolidinone derivatives in the context of cancer therapy. nih.govbohrium.com Other studies on related scaffolds point to histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential targets. nih.gov

Neurodegenerative Disease Targets: Beyond monoamine transporters, acetylcholinesterase (AChE) is a key target for the management of Alzheimer's disease, and novel pyrrolidin-2-one derivatives have been designed and synthesized as potential AChE inhibitors. nih.gov

Metabolic Disease Targets: The G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptors (PPARα/γ) have been explored as targets for pyrrolidinone-containing molecules in the context of diabetes. nih.gov

Hormonal Receptors: The stereochemistry of substituents on the pyrrolidinone ring can dramatically influence biological activity, as seen in derivatives targeting the estrogen receptor α (ERα) for the treatment of breast cancer. nih.gov

The expansion into these diverse therapeutic areas highlights the chemical adaptability of the pyrrolidinone scaffold. Future work will likely involve screening this compound and its derivatives against a wide panel of enzymes and receptors to uncover novel biological activities.

Interdisciplinary Research Opportunities

The continued development of this compound and its analogs necessitates a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery and materials science requires the integration of expertise from multiple scientific fields.

Key opportunities for interdisciplinary research include:

Chemistry and Computational Science: A synergistic loop where computational chemists use de novo design and molecular modeling to predict novel, potent, and selective compounds. nih.govnih.gov Synthetic organic chemists can then prioritize and synthesize the most promising candidates, with the experimental results feeding back to refine and improve the computational models. nih.gov

Chemistry and Pharmacology/Biochemistry: Once novel derivatives are synthesized, pharmacologists and biochemists are essential for evaluating their biological activity. This involves performing in vitro assays to determine binding affinities and functional effects on isolated targets (e.g., enzymes, receptors) and cellular assays to assess their effects in a more complex biological system. nih.govnih.gov

Synthetic and Analytical Chemistry: The development of novel derivatization strategies not only aids in SAR studies but also presents challenges and opportunities for analytical chemists. nih.gov Creating new methods for the separation, identification, and quantification of these novel compounds, including their stereoisomers, is crucial for both chemical research and potential forensic or toxicological applications. mdpi.commdpi-res.com

Chemistry, Materials Science, and Engineering: Beyond medicine, pyrrolidinone derivatives can be explored as building blocks for new materials, chiral catalysts, or ligands in asymmetric synthesis. researchgate.net This involves collaboration with materials scientists to characterize the physical properties of new polymers or organocatalysts and with chemical engineers to develop scalable, continuous-flow production methods. researchgate.net

By fostering these interdisciplinary collaborations, researchers can more effectively translate fundamental chemical insights into practical applications, from novel therapeutic agents to advanced materials.

Q & A

Q. What are the optimal synthetic routes for 3-(4-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a pyrrolidin-2-one precursor with a 4-methylphenyl group. Key steps include:
  • Cyclocondensation : Reacting 4-methylphenylamine with γ-keto esters under reflux in ethanol (70–80°C) to form the pyrrolidinone core .
  • Substituent Introduction : Using coupling agents like EDCI/HOBt for aryl group attachment.
  • Optimization : Yield improvements (up to 69%) are achieved by controlling solvent polarity (e.g., isopropanol for crystallization) and reaction time (6–8 hours) .
  • Critical Parameters : Monitor pH (neutral to slightly acidic) and temperature to minimize side reactions like oxidation of the pyrrolidinone ring.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • IR Spectroscopy : Key carbonyl (C=O) stretch at ~1724 cm⁻¹ and N–H bending at ~3109 cm⁻¹ confirm the pyrrolidinone structure .
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–7.4 ppm for the 4-methylphenyl group) and pyrrolidinone protons (δ 3.1–4.0 ppm). The methyl group on the phenyl ring appears as a singlet at δ 2.3 ppm .
  • Elemental Analysis : Validate purity via %C, %H, and %N (e.g., C: 67.76%, H: 5.97%, N: 14.81% for related analogs) .

Q. How does the 4-methylphenyl substituent influence the compound’s physicochemical properties compared to other aryl groups?

  • Methodological Answer : Substituent effects are assessed through comparative studies:
Analog Key Property Impact
3-(4-Fluorophenyl)pyrrolidin-2-oneLipophilicity (LogP ~1.83)Enhanced metabolic stability
3-(4-Chlorophenyl)pyrrolidin-2-oneElectron-withdrawing effectAltered reactivity in SNAr reactions
This compound Hydrophobicity (LogP ~2.3)Increased membrane permeability
The methyl group enhances hydrophobicity, improving passive diffusion in biological assays but may reduce solubility in polar solvents .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). For example, fluorine analogs show higher binding affinity to kinase domains due to electronegativity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Methyl groups (σ ~-0.17) may stabilize hydrophobic pockets in protein targets.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions in biological activity data across studies on pyrrolidin-2-one derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition assays). For example, discrepancies in cytotoxicity may arise from cell line variability (e.g., HeLa vs. HEK293).
  • Control Experiments : Replicate studies under identical conditions (solvent: DMSO ≤0.1%, incubation time: 48 hours).
  • Structural Confounds : Verify purity via HPLC (retention time ≥95%) to rule out byproducts (e.g., oxidized pyrrolidinones) influencing activity .

Q. What are the challenges in elucidating the reaction mechanisms of this compound under varying conditions?

  • Methodological Answer :
  • Steric Effects : The 4-methyl group hinders nucleophilic attack at the pyrrolidinone carbonyl, slowing ring-opening reactions. Use kinetic studies (e.g., pseudo-first-order rate constants) to quantify steric contributions .
  • Acid/Base Catalysis : Probe pH-dependent pathways (e.g., lactam hydrolysis at pH <3 or >10) via ¹H NMR monitoring.
  • Isotopic Labeling : Introduce ¹⁸O at the carbonyl to track oxygen exchange in hydrolysis reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.